REACTION_CXSMILES
|
C(O)(=O)C=C.SCCC(O)=O.[S:12]([O-:15])([O-:14])=[O:13].[Na+:16].[Na+:17].[Na][Na].[OH:20][CH:21](S([O-])=O)[C:22]([OH:24])=[O:23].OO.[OH-].[Na+]>O.S([O-])([O-])(=O)=O.[Fe+2]>[Na:16][Na:17].[OH:20][CH:21]([S:12]([O-:15])(=[O:14])=[O:13])[C:22]([OH:24])=[O:23] |f:2.3.4,8.9,11.12|
|
Name
|
mixture
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Name
|
iron(II) sulphate
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
glycol-3000
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycol-500
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
285 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
SCCC(=O)O
|
Name
|
solution C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A glass reactor equipped
|
Type
|
CUSTOM
|
Details
|
at 13° C
|
Type
|
CUSTOM
|
Details
|
a solids content of 39% was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
[Na][Na]
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)S(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |